Bisphenol C

Catalog No.
S590237
CAS No.
14868-03-2
M.F
C14H10Cl2O2
M. Wt
281.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol C

CAS Number

14868-03-2

Product Name

Bisphenol C

IUPAC Name

4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

InChI

InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H

InChI Key

OWEYKIWAZBBXJK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O

Synonyms

4-(2,2-dichloro-1-(4-hydroxyphenyl)ethenyl)phenol, bisphenol C

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O

The exact mass of the compound Bisphenol C is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bisphenol C (BPC) is a specialty bisphenol monomer used in the synthesis of high-performance polymers such as polycarbonates, epoxy resins, and polyarylates. Structurally, it features two hydroxyphenyl groups linked by a cyclohexylidene bridge. This bulky, non-planar cyclic structure is a key differentiator from other common bisphenols, like Bisphenol A (BPA), and is directly responsible for the enhanced thermal stability, optical clarity, and solution processability of BPC-derived polymers, making it a critical precursor for materials in demanding electronic, optical, and aerospace applications.

Direct substitution of Bisphenol C with more common analogs like Bisphenol A (BPA) or Bisphenol F (BPF) fails in applications requiring superior thermal resistance and optical performance. The isopropylidene bridge in BPA and the simple methylene bridge in BPF lead to polymers with lower glass transition temperatures (Tg) and higher stress-induced birefringence. The rigid, bulky cyclohexylidene group in BPC, however, restricts polymer chain mobility, significantly elevating Tg and minimizing optical anisotropy. This structural difference means that polymers derived from BPC maintain dimensional stability at temperatures where BPA-based materials would soften and distort, and they preserve optical signal integrity where BPA-polycarbonate would cause unacceptable light scattering, making BPC essential for high-temperature lenses, optical storage media, and advanced composites.

Superior Thermal Stability for High-Temperature Applications

Polycarbonates derived from Bisphenol C (BPC-PC) exhibit a significantly higher glass transition temperature (Tg) compared to those made from the industry-standard Bisphenol A (BPA-PC). Published data shows BPC-PC can have a Tg of approximately 235°C, a substantial increase over the typical 145-150°C for BPA-PC.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data~235 °C (for BPC-Polycarbonate)
Comparator Or BaselineBisphenol A Polycarbonate at ~145-150 °C
Quantified DifferenceApprox. 85-90 °C higher
ConditionsPolycarbonate polymer melt analysis via DSC or DMA.

This dramatic increase in Tg directly enables the use of BPC-based plastics in high-temperature environments, such as automotive under-hood components and sterilizable medical devices, where BPA-PC would fail.

Enhanced Solution Processability for High-Quality Film Casting

The non-planar cyclohexylidene group in BPC disrupts efficient polymer chain packing, leading to enhanced solubility in common organic solvents. Unlike BPA-polycarbonate, which has limited solubility, BPC-polycarbonate dissolves readily in solvents like methylene chloride and chloroform, facilitating the creation of high-quality, uniform films via solution casting. This is a significant processing advantage over less soluble analogs.

Evidence DimensionSolubility in common chlorinated solvents (e.g., CH2Cl2)
Target Compound DataReadily soluble, enabling solution casting
Comparator Or BaselineBisphenol A Polycarbonate (limited solubility, especially at high molecular weight)
Quantified DifferenceQualitatively higher solubility, enabling different processing routes
ConditionsRoom temperature dissolution for polymer film preparation.

Improved solubility simplifies manufacturing processes, reduces the need for harsh solvents, and enables fabrication techniques like spin coating and casting, crucial for optical and electronic component production.

Low Birefringence for High-Precision Optical Components

Polymers derived from Bisphenol C exhibit exceptionally low stress optical coefficients, resulting in minimal birefringence when subjected to mechanical stress during molding or use. This property is critical for maintaining the polarization of light. In contrast, standard Bisphenol A polycarbonate has a significantly higher stress optical coefficient, making it prone to stress-induced birefringence that distorts optical signals. The low birefringence of BPC-PC is a key performance differentiator for high-precision optical applications.

Evidence DimensionStress Optical Coefficient (Brewster's Constant)
Target Compound DataNear-zero or very low positive/negative values
Comparator Or BaselineBisphenol A Polycarbonate (significantly higher positive value)
Quantified DifferenceOrder-of-magnitude reduction in stress-induced birefringence
ConditionsMeasurement on uniaxially stretched or molded polymer samples.

This ensures signal fidelity in applications like optical data storage (CDs, DVDs), high-performance lenses, and components for polarized light microscopy, where maintaining polarization is paramount.

High-Temperature Optical Lenses and Components

For optical systems operating at elevated temperatures, such as in projection systems or automotive lighting, the high Tg (~235°C) of BPC-polycarbonate ensures dimensional stability and prevents focal shifts, a common failure mode for lenses made from lower-temperature materials like BPA-PC.

Substrates for Optical Data Storage and Displays

The combination of excellent solubility for high-quality film casting and near-zero birefringence makes BPC-polycarbonate a preferred substrate material for optical media and display components. It ensures data integrity by preventing polarization distortion and allows for uniform, defect-free manufacturing.

High-Performance Epoxy Resins for Aerospace Composites

When used as a monomer for epoxy resins, BPC imparts both high thermal stability (high Tg) and improved fracture toughness compared to standard BPA-based epoxies. This makes it suitable for creating durable, lightweight composite materials for aerospace applications that must withstand extreme temperatures and mechanical stress.

Chemically Resistant and Thermally Stable Polyarylate Films and Coatings

As a precursor for polyarylates, BPC contributes to polymers with high thermal decomposition temperatures and good solubility for processing. These properties are ideal for producing protective films and coatings for electronics and industrial equipment that require both chemical resistance and performance at high temperatures.

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

280.0057849 g/mol

Monoisotopic Mass

280.0057849 g/mol

Heavy Atom Count

18

Melting Point

213-217 °C(lit.)

UNII

U4668GRX7T

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14868-03-2

Wikipedia

Bisphenol C
1,1-bis(4-hydroxyphenyl)-2,2-dichloroethylene

General Manufacturing Information

Phenol, 4,4'-(2,2-dichloroethenylidene)bis-: INACTIVE

Dates

Last modified: 08-15-2023

Structural basis for molecular recognition of G protein-coupled estrogen receptor by selected bisphenols

Xiuchang Liu, Qiao Xue, Huazhou Zhang, Jianjie Fu, Aiqian Zhang
PMID: 34328988   DOI: 10.1016/j.scitotenv.2021.148558

Abstract

Complicated ligand-dependent signaling pathways of bisphenol A (BPA) and its analogues involve not only intranuclear estrogen receptor but also membrane receptor G protein-coupled estrogen receptor (GPER). However, the structural basis for molecular recognition of GPER by the environmental chemicals remains unknown. To reveal the structural dependence of GPER recognition by bisphenols, a systematic molecular dynamics simulation study was performed for selected bisphenols with different electron hybrid orbitals and substituents on their C atoms connecting two phenol rings. BPA was used as a control, bisphenol C(BPC) as an example for a connecting C with sp
hybrid orbitals to provide more ligand rigidity, bisphenol E(BPE) and bisphenol F(BPF) for decreased steric hindrance and hydrophobicity around the connecting C, and bisphenol B(BPB) and bisphenol AF(BPAF) for increased hydrophobicity and steric hindrance. All the tested bisphenols can bind with GPER at its classic orthosteric site to obtain GPER-ligand complexes, while van der Waals interactions and direct inter-molecular electrostatic energies provide the driving forces for ligand binding. Bulky substituents and structural rigidity of the connecting C dramatically impair hydrogen bonding between GPER and the bisphenols, which results in decreased contribution of both favorable intermolecular hydrogen bonds and unfavorable polar solvation effect to complex stability of BPB and BPC since decreased number of key residues is expected. Increase in substituent lipophilicity enhances the van der Waals interactions and favorable non-polar solvation effect. The six bisphenols of high structural similarity shared two key recognition residues, Leu137
and Trp272
, the latter of which was in the highly conserved CWxP motif of TM6 and has been reported as key residue for G protein-coupled receptor activation. Based on the obtained knowledge, GPER affinity and relevant toxicity of BPA alternatives can be easily predicted, and the calculated binding free energies are consistent with the available experimental observations.


Study on the Joint Toxicity of BPZ, BPS, BPC and BPF to Zebrafish

Ying Han, Yumeng Fei, Mingxin Wang, Yingang Xue, Hui Chen, Yuxuan Liu
PMID: 34299453   DOI: 10.3390/molecules26144180

Abstract

Bisphenol Z (BPZ), bisphenol S (BPS), bisphenol C (BPC), and bisphenol F (BPF) had been widely used as alternatives to bisphenol A (BPA), but the toxicity data of these bisphenol analogues were very limited. In this study, the joint toxicity of BPZ, BPS, BPC, and BPF to zebrafish (
) was investigated. The median half lethal concentrations (LC50) of BPZ, BPS, BPC, and BPF to zebrafish for 96 h were 6.9 × 10
µM, 3.9 × 10
µM, 7.1 × 10
µM, and1.6 × 10
µM, respectively. The joint toxicity effect of BPF-BPC (7.7 × 10
-3.4 × 10
µM) and BPZ-BPC (3.4 × 10
-3.5 × 10
µM) with the same toxic ratio showed a synergistic effect, which may be attributed to enzyme inhibition or induction theory. While the toxicity effect of the other two bisphenol analogue combined groups and multi-joint pairs showed an antagonistic effect due to the competition site, other causes need to be further explored. Meanwhile, the expression levels of the estrogen receptor genes (ERα, ERβ1) and antioxidant enzyme genes (SOD, CAT, GPX) were analyzed using a quantitative real-time polymerase chain reaction in zebrafish exposure to LC
of BPZ, BPS, BPC, and BPF collected at 24, 48, 72, and 96 h. Relative expression of CAT, GPX, and ERβ1 mRNA declined significantly compared to the blank control, which might be a major cause of oxidant injury of antioxidant systems and the disruption of the endocrine systems in zebrafish.


Toxic effects of bisphenol A and its analogues on cyanobacteria Anabaena variabilis and Microcystis aeruginosa

Karolina Czarny, Barbara Krawczyk, Dominik Szczukocki
PMID: 33297241   DOI: 10.1016/j.chemosphere.2020.128299

Abstract

In the last decades, the use of bisphenol A has attracted global attention resulting from its actions as an endocrine disrupting compound. In this regard, various bisphenol analogues have been manufactured as a replacement for this compound in consumer products. As a result of the high production volumes, different bisphenol analogues are entered into the terrestrial and aquatic environment, which consequently leads to their increasing contamination and may pose serious risk to organisms. Nevertheless, only few studies have reported on the toxic effect of bisphenol analogues on phytoplankton. Therefore, in this study, the anticyanobacterial activity of six bisphenol analogues and their mixture were investigated for the first time. Bisphenol AF, bisphenol B and bisphenol C (14 d, EC
12.88-54.87 mg L
) exhibit more toxic effect to both tested species in comparison to bisphenol A (14 d, EC
55.27-78.96 mg L
). Moreover, data show that mixture of bisphenol analogues (14 d, EC
32.32-60.88 mg L
) exhibit toxic effect similar to or even stronger than that of bisphenol A. The toxic effect of bisphenol analogues, singly and in combination on the growth of both cyanobacteria species was arranged in the following order: bisphenol AF > bisphenol C> bisphenol B> bisphenol A> bisphenol E> bisphenol BP and bisphenol B> bisphenol AF > bisphenol C> bisphenol A> bisphenol E> bisphenol BP for Anabaena variabilis and Microcystis aeruginosa, respectively. This research aims to assure a basic understanding of the toxic effects of bisphenol analogues on cyanobacteria and provides a more comprehensive view on environmental risk assessment.


Differential activity of BPA, BPAF and BPC on zebrafish estrogen receptors in vitro and in vivo

Caroline Pinto, Ruixin Hao, Marina Grimaldi, Savini Thrikawala, Abdelhay Boulahtouf, Selim Aït-Aïssa, François Brion, Jan-Åke Gustafsson, Patrick Balaguer, Maria Bondesson
PMID: 31415773   DOI: 10.1016/j.taap.2019.114709

Abstract

The high volume production compound bisphenol A (BPA) is of environmental concern largely because of its estrogenic activity. Consequently, BPA analogues have been synthesized to be considered as replacement molecules for BPA. These analogues need to be thoroughly evaluated for their estrogenic activity. Here, we combined mechanism zebrafish-based assays to examine estrogenic and anti-estrogenic activities of BPA and two of its analogues, bisphenol AF (BPAF) and bisphenol C (BPC) in vitro and in vivo. In vitro reporter cell lines were used to investigate agonistic and antagonistic effects of the three bisphenols on the three zebrafish estrogen receptors. The transgenic Tg(5 × ERE:GFP) and Cyp19a1b-GFP zebrafish lines were then used to analyze estrogenic and anti-estrogenic responses of the three bisphenols in vivo. BPA, BPAF and BPC were agonists with different potencies for the three zebrafish estrogen receptors in vitro. The potent zfERα-mediated activity of BPA and BPAF in vitro resulted in vivo by activation of GFP expression in zebrafish larvae in the heart (zfERα-dependent) at lower concentrations, and in the liver (zfERβ-dependent) at higher concentrations. BPC induced zfERβ-mediated luciferase expression in vitro, and the zfERβ agonism led to activation of GFP expression in the liver and the brain in vivo. In addition, BPC acted as a full antagonist on zfERα, and completely inhibited estrogen-induced GFP expression in the heart of the zebrafish larvae. To summarize, applying a combination of zebrafish-based in vitro and in vivo methods to evaluate bisphenol analogues for estrogenic activity will facilitate the prioritization of these chemicals for further analysis in higher vertebrates as well as the risk assessment in humans.


A Conflicted Tale of Two Novel AR Antagonists In Vitro and In Vivo: Pyrifluquinazon Versus Bisphenol C

Leon Earl Gray, Johnathan R Furr, Justin M Conley, Christy S Lambright, Nicola Evans, Mary C Cardon, Vickie S Wilson, Paul M Foster, Phillip C Hartig
PMID: 30649549   DOI: 10.1093/toxsci/kfz010

Abstract

Chemicals that disrupt androgen receptor (AR) function in utero induce a cascade of adverse effects in male rats including reduced anogenital distance, retained nipples, and reproductive tract malformations. The objective of this study was to compare the in vitro and in utero activities of two novel AR antagonists, bisphenol C (BPC) and pyrifluquinazon (PFQ). In vitro, BPC was as potent an AR antagonist as hydroxyflutamide. Furthermore, BPC inhibited fetal testis testosterone production and testis gene expression ex vivo. However, when BPC was administered at 100 and 200 mg/kg/d in utero, the reproductive tract of the male offspring was minimally affected. None of the males displayed reproductive malformations. For comparison, in utero administration of flutamide has been shown to induce malformations in 100% of males at 6 mg/kg/d. In vitro, PFQ was several orders of magnitude less potent than BPC, vinclozolin, or procymidone. However, in utero administration of 12.5, 25, 50, and 100 mg PFQ/kg/d on GD 14-18 induced antiandrogenic effects at all dosage levels and 91% of the males displayed reproductive malformation in the high dose group. Overall, BPC was ∼380-fold more potent than PFQ in vitro, whereas PFQ was far more potent than BPC in utero. Incorporating toxicokinetic and toxicodynamic data into in vitro to in vivo extrapolations would reduce the discordance between the in vitro and in utero effects of PFQ and BPC and combining in vitro results with a short-term Hershberger assay would reduce the uncertainty in predicting the in utero effects of antiandrogenic chemicals.


Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age-Cross-Sectional Study

Justyna Milczarek-Banach, Dominik Rachoń, Tomasz Bednarczuk, Katarzyna Myśliwiec-Czajka, Andrzej Wasik, Piotr Miśkiewicz
PMID: 33542704   DOI: 10.3389/fendo.2020.587252

Abstract

Bisphenols (BPs) are commonly known plastifiers that are widely used in industry. The knowledge about the impact of BPs on thyroid function is scarce. Proper thyroid functioning is especially important for women of reproductive age, as hypothyroidism affects fertility, pregnancy outcomes and the offspring. There are no studies analyzing the influence of BPs on thyroid function and volume in non-pregnant young women. The aim of this cross-sectional study was to evaluate the relationship between bisphenol A and its 10 analogs (BPS, BPC, BPE, BPF, BPG, BPM, BPP, BPZ, BPFL, and BPBP) on thyroid function and volume in women of reproductive age. Inclusion criteria were: female sex, age 18-40 years. Exclusion criteria were history of any thyroid disease, pharmacotherapy influencing thyroid function, pregnancy or puerperium, and diagnosis of autoimmune thyroid disease during this study. Venous blood was drawn for measurement of thyrotropin (TSH), free thyroxine, thyroid peroxidase antibodies, thyroglobulin antibodies, BPs. Urine samples were analyzed for: ioduria and BPs. Ultrasound examination of thyroid gland was performed. One hundred eighty participants were included into the study. A negative correlation was found between urine BPC and the thyroid volume (R = -0.258; p = 0.0005). Patients with detected urine BPC presented smaller thyroid glands than those with not-detected urine BPC (p = 0.0008). A positive correlation was found between TSH and urine BPC (R = 0.228; p = 0.002). Patients with detected urine BPC presented higher concentrations of TSH versus those with not-detected urine BPC (p = 0.003). There were no relationships between any of serum BPs as well as the other urine BPs and thyroid function and its volume. The only BP that demonstrated the relationship between thyroid function and its volume was BPC, probably because of its chemical structure that most resembles thyroxine. Exposure to this BP may result in the development of hypothyroidism that could have a negative impact on pregnancy and the offspring.


Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding

Xiaohui Liu, Keitaro Suyama, Takeru Nose, Miki Shimohigashi, Yasuyuki Shimohigashi
PMID: 33561155   DOI: 10.1371/journal.pone.0246583

Abstract

We reported that bisphenol AF (BPAF) works as an agonist for estrogen receptor (ER) ERα but as an antagonist for ERβ. Similar results were observed for bisphenol E analogs (BPE-X) such as BPE-F, BPE-Cl, and BPE-Br, each consisting of a series of a tri-halogenated methyl group CX3 in the central alkyl moiety. It was demonstrated that the electrostatic halogen bond based on the dispersion force of halogen atoms is a major driving force in the activities of bifunctional ERα-agonist and ERβ-antagonist. Since the chlorine atoms present in bisphenol C (BPC) exist in a π-π conjugated system due to the presence of an adjacent C = C double bond, we intended to prove that BPC is also a bifunctional ERα-agonist and ERβ-antagonist exhibiting greatly enhanced agonist/antagonist activities. BPC was evaluated for its ability to activate ERα and ERβ in the luciferase reporter gene assay using HeLa cells. With high receptor-binding ability to both ERs, BPC was found to be fully active for ERα but inactive for ERβ. BPC's definite antagonist activity in ERβ was revealed by its inhibitory activity against 17β-estradiol. Thus, BPC is a bifunctional ERα-agonist and ERβ-antagonist. These agonist/antagonist activities were discovered to be extremely high among series of halogen-containing bisphenol compounds. This comparative structure-activity study revealed that the ascending order of ERα-agonist and ERβ-antagonist activities was BPE-F ≪ BPE-Cl ≲ BPAF < BPE-Br ≪ BPC. The highly intensified receptor interaction of BPC is attributable to the presence of an n-π-π-n conjugation system mediated through the >C = CCl2 double bond.


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